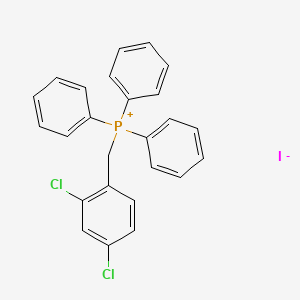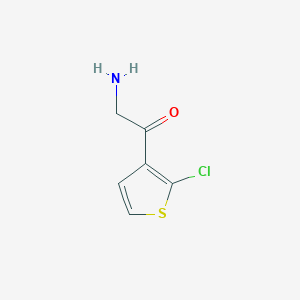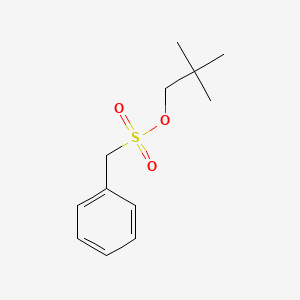
2,4-Dichlorobenzyltriphenylphosphonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorobenzyltriphenylphosphonium iodide: is an organophosphorus compound that features a phosphonium cation. It is commonly used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to ylides. The compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzyltriphenylphosphonium iodide typically involves the reaction of 2,4-dichlorobenzyl chloride with triphenylphosphine in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting phosphonium salt is then treated with an iodide source, such as sodium iodide, to yield the desired iodide salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely.
化学反応の分析
Types of Reactions:
Oxidation: 2,4-Dichlorobenzyltriphenylphosphonium iodide can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It readily participates in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: Reduced forms of the phosphonium salt.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Chemistry: 2,4-Dichlorobenzyltriphenylphosphonium iodide is widely used in organic synthesis, particularly in the formation of ylides for Wittig reactions. It is also employed in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: In biological research, this compound is used to study the effects of phosphonium salts on cellular processes. It has been investigated for its potential role in disrupting cellular membranes and affecting mitochondrial function.
Medicine: While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic applications, particularly in targeting cancer cells due to their ability to accumulate in mitochondria.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
作用機序
The primary mechanism of action of 2,4-Dichlorobenzyltriphenylphosphonium iodide involves its role as a precursor to ylides in the Wittig reaction. The phosphonium cation interacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The molecular targets include carbonyl groups, and the pathways involved are primarily related to the formation of carbon-carbon double bonds.
類似化合物との比較
- Triphenylphosphonium chloride
- Triphenylphosphonium bromide
- 2,4-Dichlorobenzyltriphenylphosphonium chloride
Comparison: 2,4-Dichlorobenzyltriphenylphosphonium iodide is unique due to the presence of the iodide ion, which imparts distinct reactivity compared to its chloride and bromide counterparts. The iodide ion is a better leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the 2,4-dichlorobenzyl group provides steric and electronic effects that influence the compound’s reactivity and stability.
特性
CAS番号 |
73790-38-2 |
|---|---|
分子式 |
C25H20Cl2IP |
分子量 |
549.2 g/mol |
IUPAC名 |
(2,4-dichlorophenyl)methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C25H20Cl2P.HI/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 |
InChIキー |
AJSKHPAXOLALNP-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)
![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)






![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)





